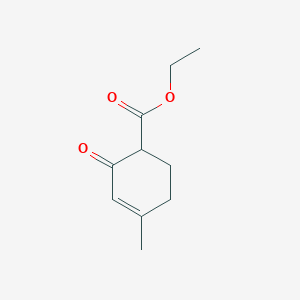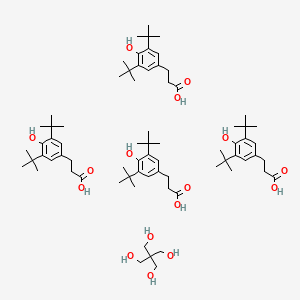
2,2-Bis(hydroxymethyl)propane-1,3-diol; 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C73H116O16 is a complex organic molecule. This compound is characterized by a large number of carbon, hydrogen, and oxygen atoms, indicating a potentially intricate structure with multiple functional groups. Such compounds are often found in natural products or synthesized for specific applications in various fields, including pharmaceuticals, materials science, and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of complex organic molecules like C73H116O16 typically involves multiple steps, each designed to introduce specific functional groups or structural features. Common synthetic routes may include:
Stepwise Functional Group Introduction: This involves the sequential addition of functional groups through reactions such as alkylation, acylation, and oxidation.
Cyclization Reactions: These are used to form ring structures, which are common in complex organic molecules.
Protecting Group Strategies: Protecting groups are used to temporarily mask reactive sites during multi-step synthesis.
Industrial Production Methods
Industrial production of such complex molecules often relies on:
Batch Processing: This involves carrying out reactions in large reactors where conditions such as temperature, pressure, and pH are carefully controlled.
Flow Chemistry: Continuous flow reactors can be used to improve the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
The compound C73H116O16 can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The products of these reactions depend on the specific functional groups present in the molecule and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
The compound C73H116O16 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which C73H116O16 exerts its effects would depend on its specific structure and functional groups. Generally, such compounds can interact with biological molecules through:
Binding to Receptors: Interacting with specific proteins or enzymes to modulate their activity.
Pathway Modulation: Affecting biochemical pathways by inhibiting or activating key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to C73H116O16 would have comparable molecular weights and functional groups. Examples might include other large organic molecules with multiple rings and functional groups.
Uniqueness
The uniqueness of C73H116O16 lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where other compounds might not be as effective.
Propiedades
Fórmula molecular |
C73H116O16 |
|---|---|
Peso molecular |
1249.7 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/4C17H26O3.C5H12O4/c4*1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6;6-1-5(2-7,3-8)4-9/h4*9-10,20H,7-8H2,1-6H3,(H,18,19);6-9H,1-4H2 |
Clave InChI |
WWKIBJJAMYXFIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.C(C(CO)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)

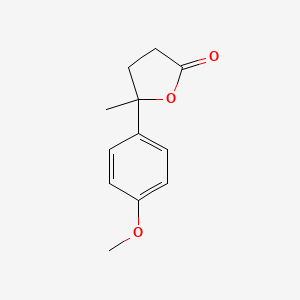
![2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110517.png)

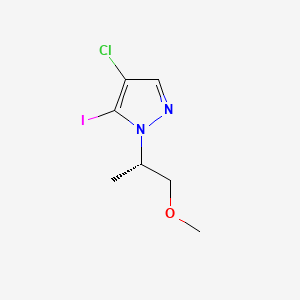
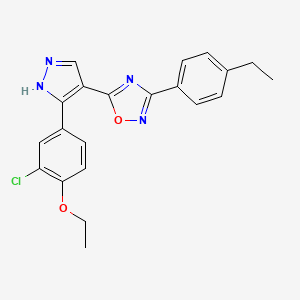
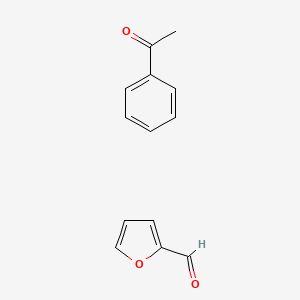
![1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110556.png)
![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110563.png)
![(1S,4E,8E,11R,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14110566.png)
